4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate is a complex organophosphorus compound It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate typically involves the reaction of 4-methyl-1,1-diphenylphosphine with a suitable halogenating agent, followed by the addition of hexafluorophosphate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific synthetic route, but common solvents include dichloromethane and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of phosphonium salts with different anions.
Aplicaciones Científicas De Investigación
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate involves its interaction with molecular targets through its phosphonium ion. This interaction can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the phosphonium ion can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar reactivity but different structural properties.
Tetraphenylphosphonium chloride: Another phosphonium salt with comparable applications in organic synthesis.
Phosphonium ylides: Compounds that share the phosphonium ion but differ in their overall structure and reactivity.
Uniqueness
4-Methyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate is unique due to its specific combination of a phosphonium ion with a hexafluorophosphate anion. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
54230-12-5 |
---|---|
Fórmula molecular |
C22H22F6P2 |
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
4-methyl-1,1-diphenyl-3,4-dihydro-2H-phosphinolin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C22H22P.F6P/c1-18-16-17-23(19-10-4-2-5-11-19,20-12-6-3-7-13-20)22-15-9-8-14-21(18)22;1-7(2,3,4,5)6/h2-15,18H,16-17H2,1H3;/q+1;-1 |
Clave InChI |
NEJIKZLYCCYCJB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC[P+](C2=CC=CC=C12)(C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.